molecular formula C14H18ClN5 B1667203 BMS-345541 CAS No. 547757-23-3

BMS-345541

Cat. No.: B1667203
CAS No.: 547757-23-3
M. Wt: 291.78 g/mol
InChI Key: MIDKPVLYXNLFGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMS 345541 is a cell-permeable quinoxaline compound developed by Merck KGaA. It is known for its anti-inflammatory properties and functions as an allosteric site-binding inhibitor. The primary target of BMS 345541 is IKK-2, and it blocks the NF-κB-dependent transcription in mice .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

BMS-345541, also known as 1,2-Ethanediamine, N-(1,8-dimethylimidazo(1,2-a)quinoxalin-4-yl)-, monohydrochloride, is a highly selective inhibitor of the catalytic subunits of IκB kinase (IKK), specifically IKK-2 and IKK-1 . IKK-2 and IKK-1 are critical enzymes in the NF-κB signaling pathway, which plays a key role in inflammation and immune responses .

Mode of Action

This compound binds at an allosteric site of the IKK enzymes, inhibiting their activity . The IC50 values for IKK-2 and IKK-1 are 0.3 μM and 4 μM respectively . This inhibition prevents the phosphorylation of IκB, a process that is crucial for the activation of the NF-κB pathway .

Biochemical Pathways

By inhibiting IKK, this compound blocks the NF-κB-dependent transcription . The NF-κB pathway is involved in the transcription of various genes, including those encoding pro-inflammatory cytokines . Therefore, the inhibition of this pathway by this compound can lead to a reduction in inflammation .

Pharmacokinetics

This compound has been shown to have excellent pharmacokinetics in mice . It is orally active, and its administration can dose-dependently inhibit the production of serum tumor necrosis factor following intraperitoneal challenge with lipopolysaccharide .

Result of Action

The inhibition of the NF-κB pathway by this compound results in a decrease in the transcription of pro-inflammatory cytokines . This leads to anti-inflammatory effects, as well as radiosensitizing effects in vivo . This compound also plays a role in arresting bone erosion in certain animal models .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of lipopolysaccharide, a component of the cell walls of gram-negative bacteria, can stimulate the production of pro-inflammatory cytokines . The administration of this compound can inhibit this response

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of BMS 345541 involves scaling up the synthetic routes with optimized reaction conditions to ensure high yield and purity. The compound is usually produced in solid form and stored under desiccated conditions at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

BMS 345541 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out in solvents like DMSO or water .

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can have different biological activities .

Scientific Research Applications

BMS 345541 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of IKK-2 and its effects on NF-κB-dependent transcription.

    Biology: Employed in cellular studies to investigate the role of IKK-2 in inflammation and other cellular processes.

    Medicine: Explored for its potential therapeutic effects in inflammatory diseases and cancer.

    Industry: Utilized in the development of anti-inflammatory drugs and other therapeutic agents

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BMS 345541 is unique due to its high selectivity for IKK-2 and its ability to bind at an allosteric site, making it a valuable tool for studying the NF-κB pathway and developing targeted therapies .

Properties

IUPAC Name

N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5.ClH/c1-9-3-4-11-12(7-9)19-10(2)8-17-14(19)13(18-11)16-6-5-15;/h3-4,7-8H,5-6,15H2,1-2H3,(H,16,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDKPVLYXNLFGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C3=NC=C(N23)C)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70203243
Record name BMS 345541
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70203243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445430-59-1, 547757-23-3
Record name 1,2-Ethanediamine, N1-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=445430-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BMS 345541
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0547757233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS 345541
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70203243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BMS-345541
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXU277OCN5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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